molecular formula C8H16FNO2 B576012 Tert-butyl (3-fluoropropyl)carbamate CAS No. 178181-51-6

Tert-butyl (3-fluoropropyl)carbamate

Cat. No.: B576012
CAS No.: 178181-51-6
M. Wt: 177.219
InChI Key: PWCMDZUAQPMAHW-UHFFFAOYSA-N
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Description

Tert-butyl (3-fluoropropyl)carbamate is a chemical compound with the molecular formula C8H16FNO2. It is commonly used in organic synthesis, particularly as a protecting group for amines. The compound is characterized by its tert-butyl group attached to a carbamate moiety, which in turn is linked to a 3-fluoropropyl chain .

Mechanism of Action

Mode of Action

This reaction is often used in the protection of amino groups during synthetic processes . The specific interaction of Tert-butyl (3-fluoropropyl)carbamate with its targets and the resulting changes would require further investigation.

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. .

Preparation Methods

Synthetic Routes and Reaction Conditions

Tert-butyl (3-fluoropropyl)carbamate can be synthesized through a multi-step process. One common method involves the reaction of tert-butyl chloroformate with 3-fluoropropylamine under basic conditions. The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the process .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (3-fluoropropyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl (3-fluoropropyl)carbamate has diverse applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl (3-fluoropropyl)carbamate is unique due to the presence of the 3-fluoropropyl chain, which imparts distinct reactivity and properties compared to other carbamates. This makes it particularly useful in specific synthetic applications where the fluorine atom’s reactivity is advantageous .

Properties

IUPAC Name

tert-butyl N-(3-fluoropropyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16FNO2/c1-8(2,3)12-7(11)10-6-4-5-9/h4-6H2,1-3H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWCMDZUAQPMAHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

178181-51-6
Record name tert-Butyl (3-fluoropropyl)carbamate
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